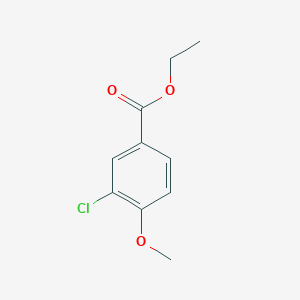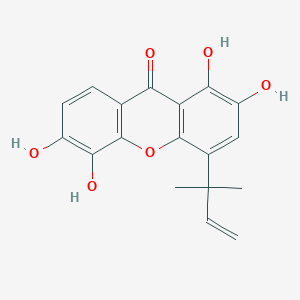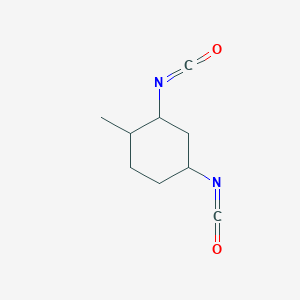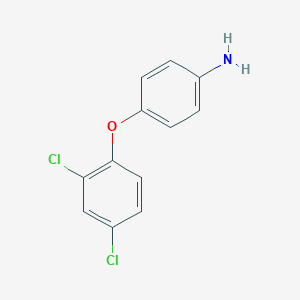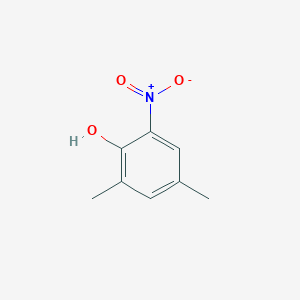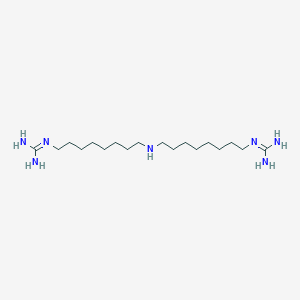![molecular formula C8H6FN3S2 B088410 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 14731-24-9](/img/structure/B88410.png)
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
Synthesis Analysis
- Synthesis Methods: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives have been synthesized through various chemical reactions. For instance, the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazole-2-amine with mercaptoacetic acid results in the formation of a thiazolidinone ring compound (Li-he Yin et al., 2008).
Molecular Structure Analysis
- Molecular Conformation: The molecular structure of these compounds is characterized by specific conformations, as seen in 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), which shows different conformations leading to single or dual fluorescence bands (A. Matwijczuk et al., 2015).
Chemical Reactions and Properties
- Reactivity and Applications: These compounds exhibit a range of chemical reactions and properties, like anticancer and neuroprotective activities. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows significant anticancer effects and neuroprotective activities (W. Rzeski et al., 2007).
Physical Properties Analysis
- Structural Characteristics: The physical properties, such as crystal structure and bond lengths, provide insights into the stability and reactivity of these compounds. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, for example, shows that the molecule is planar with specific bond lengths indicating a degree of aromaticity (T. C. Downie et al., 1972).
Chemical Properties Analysis
- Functional Groups and Interactions: The chemical properties of these compounds are characterized by their functional groups and the nature of their interactions. In N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, for instance, intra- and intermolecular interactions were analyzed using the quantum theory of atoms-in-molecules (QTAIM) approach (A. El-Emam et al., 2020).
Aplicaciones Científicas De Investigación
Anticancer and Neuroprotective Activities : 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) showed significant anticancer activity against different cancer cells and also demonstrated neuroprotective properties in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antibacterial Agents Design : The design of new antibacterial agents was facilitated using molecular connectivity and geometric configuration approaches with 5-amino-1,3,4-thiadiazole-2-thiol derivatives. These compounds showed potent activity against both gram-positive and gram-negative strains (Yusuf, Khan, Khan, & Ahmed, 2017).
Spectroscopic Investigation for Dual Fluorescence Effects : Studies on 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects, which can be useful for developing fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Corrosion Inhibition in Metals : 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant corrosion protection (Attou et al., 2020).
Carbonic Anhydrase Inhibitors : X-ray crystallographic studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives showed potential as inhibitors of human carbonic anhydrase II, an enzyme target in various therapeutic areas (Menchise et al., 2006).
Synthesis of Anticonvulsant Derivatives : 5-Aryl-1,3,4-thiadiazole derivatives showed anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy (Foroumadi et al., 2000).
Propiedades
IUPAC Name |
5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOPIYGNZKALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384785 | |
| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
14731-24-9 | |
| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




